N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride
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Overview
Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C15H17ClFN3OS and its molecular weight is 341.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Analysis
Research on compounds with structural or functional similarities to N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride involves innovative synthesis techniques and chemical analysis. For instance, novel fluoroquinolones analogs were prepared using conventional and microwave irradiation techniques, highlighting the method's efficiency in synthesizing complex compounds with significant antimicrobial activity (Prasad et al., 2017). Similarly, the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines and their ring-chain isomerism demonstrate the versatility of using ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates in cyclisation reactions to produce compounds with potential biological activities (Goryaeva et al., 2009).
Potential Applications
Although direct applications of this compound are not specified, research on structurally related compounds provides insights into potential areas of interest. For example, the development of P2X7 antagonists for mood disorder treatments indicates the therapeutic potential of compounds with similar structural features (Chrovian et al., 2018). Moreover, the synthesis and evaluation of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide derivatives as PI3K inhibitors underline the potential of such compounds in cancer therapy, highlighting a broad scope for scientific research applications (Wang et al., 2015).
Structural Characterization and Activity
The structural characterization and activity studies of analogous compounds, such as the analysis of non-amidine factor Xa inhibitors incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an S4 binding element, reveal the importance of detailed structural analysis in understanding the interaction with biological targets. This research demonstrates the compound's oral potency and its potential as an anticoagulant, providing a basis for exploring similar compounds for therapeutic applications (Haginoya et al., 2004).
Mechanism of Action
Target of Action
Similar compounds, such as thiazolopyrimidines, are known to exhibit a broad spectrum of pharmacological activity . They are considered biologically relevant purine bioisosteres , suggesting that they may interact with purine-binding proteins or enzymes.
Biochemical Pathways
Thiazolopyrimidines and related compounds are known to impact a variety of biochemical pathways due to their broad spectrum of pharmacological activity .
Result of Action
Thiazolopyrimidines and related compounds are known to exhibit a variety of effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS.ClH/c1-2-19-7-6-12-13(9-19)21-15(17-12)18-14(20)10-4-3-5-11(16)8-10;/h3-5,8H,2,6-7,9H2,1H3,(H,17,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPOSIIBJOLKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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